3,3-Bis(iodomethyl)oxetane

Übersicht

Beschreibung

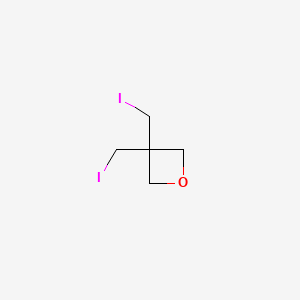

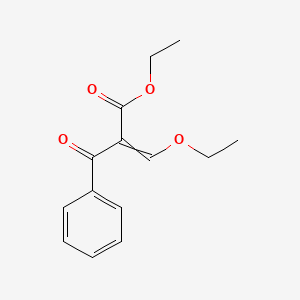

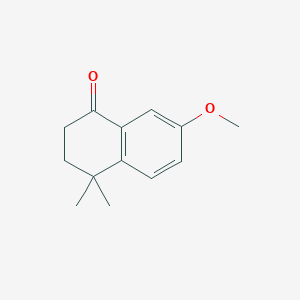

3,3-Bis(iodomethyl)oxetane is a chemical compound with the molecular formula C5H8I2O . It is a member of the oxetane family, which are four-membered cyclic ethers .

Synthesis Analysis

The synthesis of 3,3-Bis(iodomethyl)oxetane and similar compounds has been a subject of research. For instance, 3,3-Bis(chloromethyl)oxetane, an intermediate in the synthesis of poly(bis(azidomethyl)oxetane), a polymer studied for use as a propellant binder for rocket fuel, has been synthesized . Another method involves the bromination of pentaerythritol and metriol with a mixture of hydrobromic, acetic, and sulfuric acids, followed by cyclization in the presence of a phase-transfer catalyst TBAB, forming an oxetane ring and replacing bromide substituents with azide ions .

Molecular Structure Analysis

The molecular structure of 3,3-Bis(iodomethyl)oxetane consists of a four-membered oxetane ring with two iodomethyl groups attached . The InChI string for this compound is InChI=1S/C5H8I2O/c6-1-5(2-7)3-8-4-5/h1-4H2 .

Chemical Reactions Analysis

Oxetanes, including 3,3-Bis(iodomethyl)oxetane, are known for their contrasting behaviors: they can act as stable motifs in medicinal chemistry and also undergo ring-opening reactions as synthetic intermediates . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .

Physical And Chemical Properties Analysis

The molecular weight of 3,3-Bis(iodomethyl)oxetane is 337.93 g/mol . It has a topological polar surface area of 9.2 Ų and a complexity of 74.5 . Other computed properties include a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 2 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

- 3,3-Bis(iodomethyl)oxetane serves as a convenient intermediate for the preparation of many derivatives, including oxetanes containing iodomethyl, alkoxymethyl, and alkylaminomethyl groups (Zarudii et al., 1985).

- It is utilized in the Victor Meyer reaction to prepare 3,3-Bis(nitromethyl)oxetane. The ultraviolet spectra of its nitronate anions have been studied, contributing to our understanding of the electronic spectra of small rings (Nielsen & Finnegan, 1966).

Polymerization and Copolymerization

- 3,3-Bis(iodomethyl)oxetane is a precursor in the production of various polymers and copolymers. These materials exhibit unique properties useful in applications like energetic binders for rocket propellants (Maksimowski, Kasztankiewicz, & Kopacz, 2017).

- The compound's derivatives are investigated for use in creating liquid crystalline copolyethers, indicating potential applications in advanced material science (Hurduc et al., 1993).

Material Properties and Applications

- Studies on polymers derived from 3,3-Bis(iodomethyl)oxetane explore their use in nonlinear optical applications, suggesting potential in fields like photonics (Guichard et al., 1996).

- Research on poly(3,3-bis(azidomethyl)oxetane) reveals insights into the crystallization and rheological properties of these polymers, which can guide their use in advanced engineering and materials science (Li, Luo, & Zheng, 2017).

Radiation Studies

- The response of poly-3,3-bis(chloromethyl)oxetane to radiation, studied through electron spin resonance, provides insights valuable for understandingthe behavior of oxetane-based polymers under irradiation conditions. This research is crucial for applications in materials science where radiation resistance is required (Tsuji, Hayashi, & Okamura, 1970).

Thermogravimetric Analysis

- Thermogravimetric studies combined with mass spectrometry on aromatic polyethers and copolyethers derived from 3,3-bis(iodomethyl)oxetane provide valuable information on the degradation mechanisms of these materials. Such insights are important for applications where thermal stability is a key factor (Creanga et al., 2001).

Zukünftige Richtungen

Oxetanes, including 3,3-Bis(iodomethyl)oxetane, have been increasingly exploited in medicinal chemistry due to their influence on physicochemical properties and their propensity to undergo ring-opening reactions . They have been widely adopted in medicinal chemistry programs in recent years, and numerous new methodologies for oxetane synthesis and incorporation have been developed . Therefore, the future directions in the study of 3,3-Bis(iodomethyl)oxetane and similar compounds may involve further exploration of their synthesis, reactivity, and applications in medicinal chemistry .

Eigenschaften

IUPAC Name |

3,3-bis(iodomethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8I2O/c6-1-5(2-7)3-8-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMFTYIUHNPQQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CI)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178753 | |

| Record name | Oxetane, 3,3-di(iodomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Bis(iodomethyl)oxetane | |

CAS RN |

2402-82-6 | |

| Record name | 3,3-Bis(iodomethyl)oxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxetane, 3,3-di(iodomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002402826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetane,3-bis(iodomethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxetane, 3,3-di(iodomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1607112.png)

![Trisodium 1-amino-4-[3-[[4-chloro-6-(3-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1607113.png)

![1,3-Dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B1607128.png)

![6-Methylimidazo[2,1-b]thiazole](/img/structure/B1607133.png)